acetate CAS No. 54739-26-3](/img/structure/B1335835.png)

Ethyl [(3-fluorophenyl)amino](oxo)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

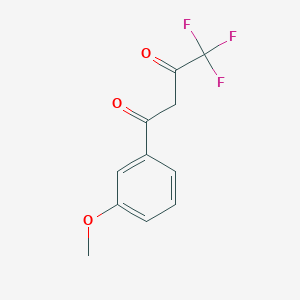

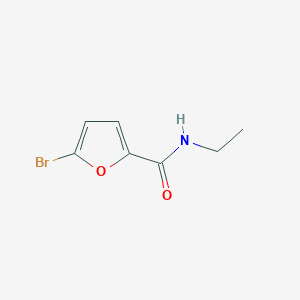

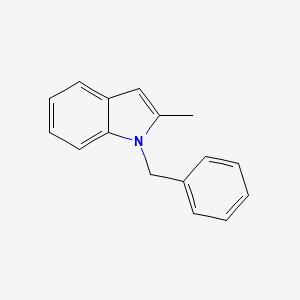

Ethyl (3-fluorophenyl)aminoacetate, also known as ethyl 3-fluoro-N-phenylbenzamide, is an organic compound with a molecular formula of C12H12FNO3. It is used as a reactant for the preparation of biologically active molecules .

Synthesis Analysis

The synthesis of Ethyl (3-fluorophenyl)aminoacetate involves a stirring suspension of NaH and CO (OEt)2 in toluene. A solution of substituted acetophenone in toluene is added dropwise under reflux. The mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete .Molecular Structure Analysis

The molecular formula of Ethyl (3-fluorophenyl)aminoacetate is C10H10FNO3, and its molecular weight is 211.19 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (3-fluorophenyl)aminoacetate include a refractive index of n20/D 1.5172 (lit.), a boiling point of 262-263 °C (lit.), and a density of 1.166 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Ethyl 3-aminobenzoylacetate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential in creating derivatives with enhanced bioactivity. For instance, modifications to the ethyl group or the aromatic ring can lead to compounds with improved pharmacological properties .

Antiviral Activity

Studies have investigated the antiviral potential of indole derivatives, including ethyl 3-aminobenzoylacetate. These compounds exhibit inhibitory effects against viruses such as influenza A and Coxsackie B4. Researchers have synthesized various analogs, optimizing their structures for antiviral efficacy .

Anti-HIV Agents

Ethyl 3-aminobenzoylacetate derivatives have been evaluated for their anti-HIV activity. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives demonstrated promising results against both HIV-1 and HIV-2 strains .

Green Chemistry Applications

The compound’s unique structure makes it suitable for multicomponent reactions. For example, sodium fluoride-catalyzed Knoevenagel–Michael reactions have been employed to construct pharmacophores like ethyl 3-aminobenzoylacetate. These green chemistry approaches offer efficient strategies for synthesis .

Biocatalysis and Chiral Synthesis

Enzymatic reduction of related compounds, such as 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester, can yield chiral products like (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester. Such chiral intermediates find applications in drug synthesis and asymmetric catalysis .

Agrochemical Research

Indole derivatives, including ethyl 3-aminobenzoylacetate, have relevance in agrochemicals. Their structural features make them interesting candidates for plant growth regulators, herbicides, and insecticides. Further exploration of their biological effects in agriculture is ongoing .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl (3-fluorophenyl)aminoacetate may also interact with various biological targets.

Mode of Action

The exact mode of action of Ethyl (3-fluorophenyl)aminoacetate is currently unknown due to the lack of specific studies on this compound. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl (3-fluorophenyl)aminoacetate may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that Ethyl (3-fluorophenyl)aminoacetate may also have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

ethyl 2-(3-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVUAGIMMZOPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392245 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54739-26-3 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)